molecular formula C14H8F3N B176337 4-Cyano-4'-(Trifluoromethyl)biphenyl CAS No. 140483-60-9

4-Cyano-4'-(Trifluoromethyl)biphenyl

Cat. No.: B176337
CAS No.: 140483-60-9
M. Wt: 247.21 g/mol
InChI Key: NHEWFAFOFOSWGG-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Cyano-4’-(Trifluoromethyl)biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group tolerant conditions . The general procedure involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for 4-Cyano-4’-(Trifluoromethyl)biphenyl are not widely documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4’-(Trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles and electrophiles, with reaction conditions such as the presence of a base or acid catalyst.

    Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted biphenyl derivatives.

Scientific Research Applications

4-Cyano-4’-(Trifluoromethyl)biphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyano-4’-(Trifluoromethyl)biphenyl involves its interaction with molecular targets and pathways. The cyano and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-4’-(Trifluoromethyl)biphenyl is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEWFAFOFOSWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402464
Record name 4-Cyano-4'-(Trifluoromethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140483-60-9
Record name 4-Cyano-4'-(Trifluoromethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chlorobenzonitrile (141 mg, 1.02 mmol) reacted with p-trifluoromethylphenylboronic acid using by 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (182 mg, 3.00 mmol) in THF solvent to give the title compound (236 mg, 96%) as a white solid after recrystallization from hexane: 1H-NMR (500 MHz, CDCl3): δ 7.78 (d, 2H, J=8.23 Hz), 7.76 (d, 2H, J=8.48 Hz), 7.71 (app.d, 4H, J=8.18 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 111.92, 118.57, 142.61, 144.09, 123.95 (q, J=270.2 Hz), 126.04 (q, J=3.6 Hz), 127.60, 127.93, 130.63 (q, J=32.5 Hz), 132.76. 19F{1H}-NMR (MHz, CDCl3): δ −63.0. GC/MS(EI): m/z 247 (M+).
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141 mg
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Pd(OAc)2 Ph5FcP(t-Bu)2
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182 mg
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96%

Synthesis routes and methods II

Procedure details

Prepared by the method of intermediate D2 using 4-trifluoromethylbenzeneboronic acid and 4-bromobenzonitrile. 1H-NMR (DMSO) δ 7.99-7.94 (6H, m) 7.86 (2H, d); MS(APCI+) found (M+1)=248, C14H8NF3requires 247.
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